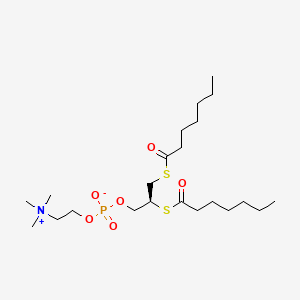
JWH 073 6-hydroxyindole metabolite
Übersicht
Beschreibung
JWH 073 6-hydroxyindole metabolite is a mildly selective agonist of the central cannabinoid (CB 1) receptor derived from the aminoalkylindole WIN 55,212-2 . It is expected to be a urinary metabolite of JWH 073 based on the metabolism of the closely-related JWH 015 and JWH 018 .
Molecular Structure Analysis
The molecular formula of JWH 073 6-hydroxyindole metabolite is C23H21NO2 . Its formal name is (1-butyl-6-hydroxy-1H-indol-3-yl) (naphthalen-1-yl)-methanone . The SMILES representation is O=C(C1=CN(CCCC)C2=C1C=CC(O)=C2)C3=C4C(C=CC=C4)=CC=C3 .Physical And Chemical Properties Analysis
JWH 073 6-hydroxyindole metabolite is a crystalline solid . It has a molecular weight of 343.4 . It is soluble in DMF (20 mg/ml), DMSO (10 mg/ml), and Ethanol (20 mg/ml) .Wissenschaftliche Forschungsanwendungen
Monitoring of Urinary Metabolites in Legal Cases : A study by Jang et al. (2013) in "Forensic science international" highlighted the importance of identifying JWH-018 and JWH-073 metabolites, including 6-hydroxyindole metabolites, in urine for forensic purposes. The research suggested using these metabolites as biomarkers to prove the intake of synthetic cannabinoids, despite challenges due to the emergence of structurally related compounds (Jang et al., 2013).
Solid-Phase Extraction and Quantitative Measurement : Chimalakonda et al. (2011) in "Analytical chemistry" developed a method using liquid chromatography tandem mass spectrometry (LC-MS/MS) for the resolution and quantification of omega and omega-1 metabolites of JWH-018 and JWH-073 in human urine. This study contributes to the accurate detection of these metabolites, including 6-hydroxyindole, in biological samples (Chimalakonda et al., 2011).
Structure Elucidation of Metabolites : Lovett et al. (2013), also in "Forensic science international", reported the identification of a predominant metabolite in urine specimens testing positive for naphthoylindole-based synthetic cannabinoids. This research aids in the qualitative and quantitative analyses of such cannabinoids (Lovett et al., 2013).
Characterization of In Vitro Metabolites : Gambaro et al. (2014) in "Journal of chromatography. B, Analytical technologies in the biomedical and life sciences" investigated in vitro incubation with human liver microsomes of JWH-018, JWH-073, and their derivatives to identify principal metabolites. This study assists in detecting synthetic cannabinoid abusers (Gambaro et al., 2014).
Development of a Mass Spectrometric Method : Kusano et al. (2016) in "Journal of mass spectrometry : JMS" focused on differentiating the positional isomers of JWH-018's hydroxyindole metabolites, demonstrating the effectiveness of GC-EI-MS/MS in mass spectrometric differentiation. This work is significant for identifying the precise metabolite structures (Kusano et al., 2016).
Sensitive GC-EIMS Method for Detection in Urine : A study by Paul and Bosy (2015) in "Journal of analytical toxicology" proposed a method for simultaneous detection and quantification of JWH-018 and JWH-073 metabolites in urine, further contributing to forensic toxicology (Paul & Bosy, 2015).
Eigenschaften
IUPAC Name |
(1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-2-3-13-24-15-21(19-12-11-17(25)14-22(19)24)23(26)20-10-6-8-16-7-4-5-9-18(16)20/h4-12,14-15,25H,2-3,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXHTLBJLOYLRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017729 | |
| Record name | JWH 073 6-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 073 6-hydroxyindole metabolite | |
CAS RN |
1307803-48-0 | |
| Record name | JWH 073 6-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one](/img/structure/B593983.png)




![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)





